molecular formula C9H19NO B13078758 [(1-Methoxycyclohexyl)methyl](methyl)amine

[(1-Methoxycyclohexyl)methyl](methyl)amine

Cat. No.: B13078758
M. Wt: 157.25 g/mol
InChI Key: JQGCGZBRZHEGKR-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocyclic and Aliphatic Systems in Advanced Organic Synthesis

Nitrogen-containing compounds are fundamental to organic chemistry, serving as essential building blocks in countless synthetic applications. wisdomlib.org This class is broadly divided into heterocyclic systems, where nitrogen is part of a ring structure, and aliphatic systems, where nitrogen is part of an open-chain structure. fiveable.me

Aliphatic amines are organic compounds featuring one or more amino groups attached to an open carbon chain. fiveable.me Their utility in synthesis is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. This reactivity makes them crucial intermediates and reagents in reactions such as N-alkylation, acylation, and the formation of imines and enamines, which are cornerstone transformations in the synthesis of complex molecules. fiveable.me The ability of aliphatic amines to participate in hydrogen bonding also influences their physical properties and stability, making them versatile components in synthetic strategies. fiveable.me

Nitrogen-containing heterocycles are also of immense importance, often forming the core of natural products and synthetic compounds. While the subject compound, (1-Methoxycyclohexyl)methylamine, is aliphatic, the broader context of nitrogen's role in cyclic systems underscores its versatility. Research into nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs), for instance, highlights their relevance as potential prebiotic precursors for nucleobases. nih.gov The synthetic methods developed for heterocyclic compounds often inspire new approaches for constructing complex aliphatic amines.

Research Context of Substituted Cyclohexylamines and Methoxy-Functionalized Amines

The cyclohexylamine (B46788) framework is a prevalent structural motif found in a wide array of chemically significant molecules. nih.govrsc.orgrsc.org The synthesis of functionalized cyclohexylamine derivatives is a key area of research, driven by the need for efficient and stereoselective methods to access these valuable scaffolds. nih.govrsc.orgrsc.org Modern synthetic strategies, such as visible-light-enabled photoredox catalysis, have been developed to construct highly functionalized cyclohexylamine derivatives through processes like [4 + 2] cycloadditions. nih.govrsc.orgrsc.org These methods aim for high atom economy, compatibility with various functional groups, and mild reaction conditions. rsc.org The development of such synthetic routes is critical for accessing novel molecular structures for further investigation. researchgate.net Common synthetic precursors for cyclohexylamines include the hydrogenation of aniline (B41778) or the alkylation of ammonia (B1221849) with cyclohexanol (B46403). chemicalbook.com

The presence of a methoxy (B1213986) group introduces specific electronic and steric properties to a molecule. Methoxy-functionalized amines are explored in various chemical contexts. Research has shown that incorporating alkoxy groups can stabilize reactive intermediates, such as carbamic acids formed during CO2 capture, through intramolecular hydrogen bonding. consensus.app This stabilization enhances both capacity and efficiency in certain applications. consensus.app In synthetic chemistry, the methoxy group can act as a directing group or be used to modulate the reactivity and solubility of a compound. acs.org The study of amine/methoxy-based solvents also reveals their utility in tuning electrolyte structures for applications like multivalent-metal batteries. researchgate.net

Overview of Academic Research Trends for (1-Methoxycyclohexyl)methylamine and Structural Analogues

Direct academic research focusing on (1-Methoxycyclohexyl)methylamine is limited. However, research trends for its key structural features—the substituted cyclohexane (B81311) core and the N-methyl group—provide context for its potential areas of chemical interest.

One major area of research is the development of novel synthetic methodologies. The creation of complex, stereochemically rich cyclohexylamine derivatives is a persistent goal in organic synthesis. nih.govrsc.orgrsc.org Research focuses on catalytic methods that allow for the controlled introduction of substituents onto the cyclohexane ring, a significant challenge in chemical synthesis. researchgate.net

Another relevant trend is the study of N-methylation on the properties of amines. Backbone N-methylation is a common modification in cyclic peptide natural products and is known to influence membrane permeability. nih.gov In the context of smaller molecules, N-methylation can significantly impact biological activity and selectivity. For example, studies on norbelladine (B1215549) derivatives have shown that N-methylation can enhance the inhibition of certain enzymes. uqtr.ca This suggests that the N-methyl group in (1-Methoxycyclohexyl)methylamine is a critical feature that could be studied for its influence on the molecule's chemical and physical properties.

While the subject compound is aliphatic, the extensive research into arylcyclohexylamines provides a parallel field of study. Arylcyclohexylamines, such as ketamine and phencyclidine (PCP) derivatives, are widely studied for their distinct properties. nih.gov The research on these analogues focuses on their synthesis, metabolism, and structure-activity relationships. nih.gov Although (1-Methoxycyclohexyl)methylamine lacks the aryl group characteristic of this class, the synthetic and analytical methods developed for arylcyclohexylamines could be adapted for the study of their aliphatic counterparts.

Data Tables

Table 1: Selected Synthetic Approaches for Cyclohexylamine Derivatives

Method Description Precursors Key Features
Catalytic Hydrogenation Reduction of an aniline derivative using a metal catalyst (e.g., Nickel, Cobalt) under hydrogen pressure. chemicalbook.com Aniline, Hydrogen High-yield, established industrial process.
Reductive Amination Reaction of a cyclohexanone (B45756) with an amine in the presence of a reducing agent. Cyclohexanone, Ammonia/Amine Versatile method for introducing various amine functionalities.
Alkylation of Ammonia Reaction of cyclohexanol with ammonia at elevated temperature and pressure. chemicalbook.com Cyclohexanol, Ammonia Direct conversion of an alcohol to an amine.

| Photoredox [4+2] Cycloaddition | Visible-light-enabled reaction between benzocyclobutylamines and vinylketones. nih.govrsc.org | Benzocyclobutylamines, Vinylketones | Access to highly functionalized derivatives, stereoselective, mild conditions. rsc.org |

Table 2: Functional Significance of Key Structural Motifs

Structural Motif General Role in Chemical Research Example Research Application
Aliphatic Amine Acts as a nucleophile, base, and building block in synthesis. fiveable.me Used as phase change solvents for CO2 capture applications. researchgate.net
Cyclohexylamine Core A common scaffold in bioactive molecules and complex organic structures. nih.govrsc.org Serves as a core unit in pharmaceuticals like Rotigotine and Tametraline. nih.govrsc.org
Methoxy Group Modulates electronic properties, solubility, and can participate in intramolecular bonding. consensus.app Enhances CO2 absorption capacity in water-lean absorbents via stabilization of carbamic acid. consensus.app

| N-Methylation | Influences steric hindrance, basicity, and permeability of the parent amine. nih.gov | N-methylation of norbelladine derivatives was shown to enhance butyrylcholinesterase inhibition. uqtr.ca |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(1-methoxycyclohexyl)-N-methylmethanamine

InChI

InChI=1S/C9H19NO/c1-10-8-9(11-2)6-4-3-5-7-9/h10H,3-8H2,1-2H3

InChI Key

JQGCGZBRZHEGKR-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCCCC1)OC

Origin of Product

United States

Synthetic Methodologies for 1 Methoxycyclohexyl Methylamine and Its Precursors

Strategies for the Construction of the (Methyl)amine Moiety.

The formation of the N-methyl-N-((1-methoxycyclohexyl)methyl) structure can be approached from multiple angles, each with its own set of advantages and precursor requirements. The primary disconnection points involve either forming the bond between the cyclohexylmethyl group and the nitrogen atom or introducing the methyl group to a pre-existing primary or secondary amine.

Reductive Amination Approaches from Aldehydes or Ketones.

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the synthesis of amines. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgresearchgate.net For the synthesis of (1-Methoxycyclohexyl)methylamine, this strategy would typically start from 1-methoxycyclohexanecarbaldehyde.

The reaction proceeds by the nucleophilic attack of methylamine (B109427) on the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to yield an N-methylimine. A reducing agent present in the reaction mixture then reduces the imine to the final tertiary amine. wikipedia.org A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrate and desired reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation can also be utilized. youtube.com

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol (B129727) or ethanol, room temperatureInexpensive, readily availableCan also reduce the starting aldehyde
Sodium Cyanoborohydride (NaBH₃CN)Methanol, slightly acidic pHMild, selective for imines over carbonylsToxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane or dichloroethane, often with acetic acidMild, effective, non-toxic byproductsMore expensive
Catalytic Hydrogenation (H₂, Pd/C)Various solvents, requires pressure"Green" method, high yieldsMay reduce other functional groups

Biocatalytic approaches using imine reductases (IREDs) have also emerged as a sustainable alternative for reductive aminations, often providing high enantioselectivity. nih.gov

Direct N-Alkylation of Amines with Methylating Agents.

Another common strategy for the synthesis of N-methylated amines is the direct alkylation of a primary or secondary amine precursor with a methylating agent. In the context of synthesizing (1-Methoxycyclohexyl)methylamine, this would involve the methylation of (1-Methoxycyclohexyl)methanamine.

A classic and effective methylating agent is methyl iodide (MeI). rsc.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen iodide byproduct. However, a significant challenge with this method is controlling the extent of alkylation. The primary amine can be methylated once to form the desired secondary amine, but this product is often more nucleophilic than the starting material and can be further alkylated to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgvedantu.com To achieve selective monomethylation, careful control of stoichiometry and reaction conditions is crucial. Sometimes, using a large excess of the starting amine can favor the formation of the monomethylated product.

Alternative methylating agents include dimethyl sulfate (B86663) and methyl triflate, which are also highly reactive. The use of protecting groups can be a strategy to achieve monomethylation, where the primary amine is first protected, then methylated, and finally deprotected. nih.gov

Reduction of N-Substituted Amide Precursors.

The reduction of amides offers a reliable route to amines, and this methodology can be applied to the synthesis of (1-Methoxycyclohexyl)methylamine. This approach involves the preparation of an N-methyl amide of 1-methoxycyclohexanecarboxylic acid, followed by its reduction.

While Weinreb amides are primarily used for the synthesis of ketones, their reduction to amines is also a viable transformation. The synthesis of the Weinreb amide would involve reacting an activated form of 1-methoxycyclohexanecarboxylic acid (such as the acid chloride) with N,O-dimethylhydroxylamine. Subsequent reduction of this amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield (1-Methoxycyclohexyl)methylamine.

A more direct approach involves the synthesis and subsequent reduction of N-methyl-1-methoxycyclohexanecarboxamide. This amide can be prepared by reacting 1-methoxycyclohexanecarbonyl chloride with methylamine. The subsequent reduction of this amide to the corresponding amine is a standard transformation, typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

An analogous process is described for the preparation of N-methyl-1-naphthalenemethanamine, where N-methyl-N-(1-naphthylmethyl)-formamide is hydrolyzed and reduced. google.com A one-pot synthesis of monomethylamines has also been developed through the reduction of N-substituted carbonylimidazoles with a sodium borohydride/iodine system, proceeding through a formamide (B127407) intermediate. nih.gov

Table 2: Common Reducing Agents for Amide Reduction

Reducing AgentTypical SolventsKey Features
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFHighly reactive, reduces most carbonyl groups
Borane (BH₃)THFCan selectively reduce amides in the presence of esters

Tandem Reactions and Multi-Component Couplings.

Modern organic synthesis increasingly relies on tandem reactions and multi-component couplings to build molecular complexity in a single step, which is efficient and atom-economical. beilstein-journals.orgsemanticscholar.org While a specific multi-component reaction for the direct synthesis of (1-Methoxycyclohexyl)methylamine is not prominently described, the principles of reactions like the Ugi or Passerini reactions could be conceptually applied. nih.gov

For instance, a hypothetical multi-component reaction could involve a cyclohexanone (B45756) derivative, methanol, a cyanide source, and methylamine. Such a reaction would need to be carefully designed to control the sequence of bond formations to construct the desired 1-methoxycyclohexyl scaffold and the attached methylaminomethyl group. These reactions often provide a rapid entry into complex molecular structures from simple starting materials. nih.gov

Synthesis of the 1-Methoxycyclohexyl Subunit

Etherification of Cyclohexanol (B46403) Derivatives

A common and straightforward method for the synthesis of ethers is the Williamson ether synthesis. In the context of the 1-methoxycyclohexyl subunit, this would typically involve the deprotonation of a suitably substituted cyclohexanol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent, such as methyl iodide or dimethyl sulfate.

For instance, a plausible precursor is 1-hydroxycyclohexanecarbonitrile. The hydroxyl group of this cyanohydrin could be methylated under basic conditions. The choice of base is crucial to avoid side reactions involving the nitrile group. A non-nucleophilic base like sodium hydride (NaH) would be suitable for this transformation.

ReactantReagentProduct
1-hydroxycyclohexanecarbonitrile1. NaH 2. CH₃I1-methoxycyclohexanecarbonitrile

This etherification step establishes the key C-O bond of the methoxy (B1213986) group at the C1 position of the cyclohexane (B81311) ring.

Functionalization of the Cyclohexane Ring System

An alternative strategy involves the functionalization of a pre-existing cyclohexane ring. Modern organic synthesis offers a plethora of methods for the site- and stereoselective introduction of functional groups onto a cyclohexane scaffold. wikipedia.orgbeilstein-journals.org These methods often rely on directing groups or catalyst control to achieve the desired regioselectivity.

For example, C-H functionalization techniques could potentially be employed to introduce a hydroxyl or other functional group at a specific position on the cyclohexane ring, which can then be converted to the methoxy group. wikipedia.orgbiosynth.com While powerful, these methods may require careful optimization to achieve the desired 1-methoxy substitution pattern, especially in the presence of other functional groups.

Methodologies for Forming the [(1-Methoxycyclohexyl)methyl] Linkage

Once the 1-methoxycyclohexyl subunit is synthesized, the next critical phase is the construction of the methylene (B1212753) bridge and the introduction of the amine functionality.

Construction of the Methylene Bridge

A robust and widely used method for constructing a one-carbon extension (a methylene bridge) and introducing a primary amine is through the reduction of a nitrile group. Following the synthesis of 1-methoxycyclohexanecarbonitrile as described in section 2.2.1, the nitrile can be reduced to a primary amine, (1-methoxycyclohexyl)methanamine.

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yield.

ReactantReagentProduct
1-methoxycyclohexanecarbonitrile1. LiAlH₄ 2. H₂O(1-methoxycyclohexyl)methanamine

The resulting primary amine can then be methylated to yield the target compound, (1-methoxycyclohexyl)methylamine. A common method for this N-methylation is reductive amination. This involves reacting the primary amine with formaldehyde (B43269) in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

ReactantReagentProduct
(1-methoxycyclohexyl)methanamine1. CH₂O 2. NaBH₃CN(1-Methoxycyclohexyl)methylamine

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of (1-methoxycyclohexyl)methylamine can present stereochemical challenges, particularly if a specific stereoisomer is desired. The cyclohexane ring can exist in different conformations, and if chiral centers are present, a mixture of diastereomers or enantiomers may be formed. Asymmetric synthesis strategies can be employed to control the stereochemical outcome of the reactions.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct a subsequent chemical transformation in a stereoselective manner. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed.

In the context of synthesizing a chiral version of (1-methoxycyclohexyl)methylamine, a chiral auxiliary could be incorporated at an early stage. For instance, a chiral auxiliary could be attached to a cyclohexanone precursor. Subsequent reactions, such as the addition of a cyanide group or the reduction of a ketone, would then proceed with a high degree of diastereoselectivity, controlled by the steric and electronic properties of the chiral auxiliary.

Several types of chiral auxiliaries are commonly used in organic synthesis, including those derived from amino acids, terpenes, and other natural products. sigmaaldrich.com For example, Evans oxazolidinone auxiliaries are widely used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.org Similarly, pseudoephedrine has been employed as a practical chiral auxiliary for the asymmetric synthesis of a variety of chiral compounds. harvard.edu

A hypothetical stereoselective synthesis could involve the following steps:

Attachment of a chiral auxiliary: A chiral auxiliary, such as (R)- or (S)-pseudoephedrine, could be condensed with a cyclohexanone derivative to form a chiral enamine or imine.

Stereoselective functionalization: The chiral intermediate would then be subjected to a reaction, such as the addition of a cyano group or an alkyl group, where the chiral auxiliary directs the approach of the incoming reagent to one face of the molecule, leading to the formation of a single diastereomer.

Elaboration and removal of the auxiliary: The newly introduced functional group would then be elaborated to the desired aminomethyl group, and the chiral auxiliary would be cleaved under mild conditions to yield the enantiomerically enriched target molecule.

The choice of the chiral auxiliary and the reaction conditions would be critical to achieving high levels of stereocontrol.

Asymmetric Catalysis in Precursor or Target Compound Synthesis

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. In the context of synthesizing (1-Methoxycyclohexyl)methylamine, which is chiral if other substituents are present on the ring or if isotopic labeling is considered, asymmetric catalysis can be employed on key precursors. A likely approach involves the asymmetric hydrogenation of a prochiral imine or the asymmetric reduction of a prochiral ketone.

Asymmetric Hydrogenation of Imine Precursors:

A plausible route to the target primary amine, (1-Methoxycyclohexyl)methanamine, involves the asymmetric hydrogenation of an imine derived from 1-methoxycyclohexanecarboxaldehyde. While the direct asymmetric hydrogenation of the N-methyl imine to yield the final product is also feasible, the synthesis of chiral primary amines is often more extensively documented.

The asymmetric hydrogenation of sterically hindered imines has been a significant challenge. However, recent advancements have demonstrated the efficacy of palladium-catalyzed systems. For instance, the use of palladium acetate (B1210297) with bulky phosphine (B1218219) ligands like (R)-DTBM-SegPhos has achieved excellent enantioselectivities (up to 99.9% ee) in the hydrogenation of sterically demanding N-tosylimines. nih.gov This approach could be adapted for the imine of 1-methoxycyclohexanecarboxaldehyde, providing a direct route to the chiral amine.

EntryCatalyst PrecursorChiral LigandSubstrate TypeH₂ Pressure (atm)Enantiomeric Excess (% ee)Reference
1Pd(TFA)₂(R)-BINAP(Z)-t-butyl phenyl N-tosylimine40Low Conversion nih.gov
2Pd(TFA)₂(R)-SegPhos(Z)-t-butyl phenyl N-tosylimine40Low Conversion nih.gov
3Pd(TFA)₂(R)-DTBM-SegPhos(Z)-t-butyl phenyl N-tosylimine4092.2 nih.gov
4Pd(OAc)₂(R)-DTBM-SegPhosVarious hindered N-tosylimines1up to 99.9 nih.gov

Asymmetric Reduction of Ketone Precursors:

An alternative strategy involves the asymmetric reduction of a prochiral ketone. For instance, a ketone precursor could be reduced to a chiral alcohol, which is then converted to the amine. Biocatalysis, using enzymes like alcohol dehydrogenases (ADHs) or ketone reductases (KREDs), is particularly effective for the asymmetric reduction of "bulky-bulky" ketones, where the substituents flanking the carbonyl group are sterically similar. acs.orgresearchgate.netbohrium.comacs.org Protein engineering has expanded the substrate scope of these enzymes to accommodate sterically hindered ketones, achieving high stereoselectivity. acs.org

Chemical catalysts, such as oxazaborolidines (CBS reduction), are also highly effective for the enantioselective reduction of various ketones. nih.gov These catalysts can be generated in situ, making the procedure practical for research applications.

Diastereoselective Control in Synthetic Transformations

When the cyclohexane ring of the target molecule contains pre-existing stereocenters, controlling the diastereoselectivity of subsequent transformations is crucial. Diastereoselective control can be achieved by leveraging steric or electronic biases within the substrate or by employing chiral auxiliaries or catalysts.

Substrate-Controlled Diastereoselection:

The conformational rigidity of the cyclohexane ring often dictates the facial selectivity of approaching reagents. For nucleophilic additions to a cyclohexanone precursor, the incoming nucleophile generally prefers an axial approach to avoid steric hindrance and to benefit from favorable orbital overlap, a concept explained by the Cieplak and Felkin-Anh models. researchgate.net The presence of substituents on the ring can further bias this approach. For example, in the synthesis of highly substituted cyclohexanones through cascade Michael-aldol reactions, excellent diastereoselectivity is often observed due to the thermodynamic preference for substituents to occupy equatorial positions in the chair-like transition state. beilstein-journals.orgnih.govnih.gov

Reagent-Controlled Diastereoselection:

In cases where substrate control is insufficient, chiral reagents or catalysts can be used to direct the stereochemical outcome. For instance, diastereoselective conjugate additions to cyclohexenone derivatives can be achieved with high fidelity. youtube.com Dirhodium catalysts have been shown to mediate highly site-selective, diastereoselective, and enantioselective C-H functionalization of substituted cyclohexanes, demonstrating the ability to differentiate between seemingly similar C-H bonds. researchgate.net

A practical example is the synthesis of cis-1-amino-4-methoxycyclohexanecarbonitrile, where the desired cis isomer can be selectively crystallized as a salt from a cis/trans mixture obtained from a Strecker reaction of 4-methoxycyclohexanone. google.comgoogle.com This highlights how simple physical processes can be exploited to achieve diastereoselective separation.

Reaction TypeSubstrateReagent/CatalystKey FeatureDiastereomeric Ratio (dr)Reference
Michael/Aldol CascadeCurcumin & Arylidenemalonateaq. KOH, TBAB6-endo-trig cyclizationComplete diastereoselectivity beilstein-journals.org
Michael/Aldol DominoTrisubstituted Michael Acceptor & β-keto esterDBUProduct crystallizationup to >20:1 nih.gov
C-H FunctionalizationSubstituted CyclohexaneChiral Dirhodium CatalystDesymmetrizationHigh diastereoselectivity researchgate.net
Strecker Reaction/Crystallization4-MethoxycyclohexanoneNaCN, NH₄Cl, then HCOOHSelective salt crystallizationIsolation of pure cis isomer google.comgoogle.com

Scalable Synthetic Approaches for Research Applications

For a compound to be useful in research applications, its synthesis must be scalable, allowing for the production of gram-scale quantities or more. This requires the use of robust, high-yielding reactions with readily available and inexpensive starting materials and reagents, as well as purification methods that avoid tedious chromatography.

Reductive Amination:

Reductive amination is a widely used and often scalable method for amine synthesis. researchgate.net A potential scalable route to (1-Methoxycyclohexyl)methylamine would be the direct reductive amination of 1-methoxycyclohexanecarboxaldehyde with methylamine. For hindered ketones and aldehydes, sodium triacetoxyborohydride is a mild and effective reducing agent. researchgate.net For large-scale industrial applications, catalytic hydrogenation is often preferred due to its high atom economy. Rhodium and ruthenium catalysts have been developed for the direct reductive amination of sterically hindered ketones. rsc.orgrsc.org

From Carboxylic Acid Precursors:

Another scalable approach starts from the corresponding carboxylic acid, 1-methoxycyclohexanecarboxylic acid. This acid could be converted to the primary amine, (1-Methoxycyclohexyl)methanamine, via rearrangements like the Curtius, Hofmann, or Schmidt reactions. libretexts.org These methods typically proceed through an isocyanate intermediate which is then hydrolyzed. The Curtius rearrangement, starting from an acyl azide, is often a high-yielding and clean reaction. A one-pot reductive amination of carboxylic acids using a heterogeneous ruthenium-tungsten bimetallic catalyst has also been reported, offering a sustainable method for primary amine synthesis. researchgate.net

The synthesis of amides from carboxylic acids and amines, a key step in some of these sequences, can be efficiently achieved on a large scale using borate (B1201080) esters like B(OCH₂CF₃)₃, which often allows for non-chromatographic purification. acs.org

Starting MaterialKey TransformationReagentsScaleAdvantagesReference
1-MethoxycyclohexanecarboxaldehydeReductive AminationMethylamine, NaBH(OAc)₃ or H₂/CatalystLab to PilotHigh yield, broad applicability researchgate.net
1-Methoxycyclohexanecarboxylic acidCurtius RearrangementDPPA, heat; then hydrolysisGram-scaleOften clean, avoids direct use of azides libretexts.org
1-Methoxycyclohexanecarboxylic acidOne-pot Reductive AminationH₂, NH₃, Ru-W catalystLab-scaleSustainable, high selectivity researchgate.net
CyclohexanoneMulti-step one-pot to carbonitrileVariousIndustrialAvoids intermediate isolation scirp.org

These methodologies provide a strategic framework for the synthesis of (1-Methoxycyclohexyl)methylamine and its precursors, addressing the critical aspects of stereochemical control and scalability.

Chemical Reactivity and Transformation Pathways of 1 Methoxycyclohexyl Methylamine

Nucleophilic Reactivity of the Secondary Amine Functionality

The secondary amine in (1-Methoxycyclohexyl)methylamine is a potent nucleophile, readily donating its lone pair of electrons to electrophilic centers. fiveable.me This reactivity is central to a variety of chemical transformations, including alkylation, acylation, and reactions with carbonyl compounds. While secondary amines are strong nucleophiles, their reactivity can be influenced by steric hindrance from the attached alkyl groups. fiveable.me

Alkylation Reactions and Quaternization

Secondary amines, such as (1-Methoxycyclohexyl)methylamine, undergo N-alkylation when treated with alkylating agents like alkyl halides in a nucleophilic aliphatic substitution reaction. wikipedia.org The reaction proceeds by the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the alkyl halide. This initial step forms a tertiary amine.

Table 1: Representative Alkylation Reactions

ReactantReagent(s)Product TypeNotes
(1-Methoxycyclohexyl)methylamineAlkyl Halide (e.g., CH₃I) (1 equiv.) + Base (e.g., Hünig's base)Tertiary AmineForms N-[(1-Methoxycyclohexyl)methyl]-N,N-dimethylamine.
(1-Methoxycyclohexyl)methylamineAlkyl Halide (e.g., CH₃I) (excess)Quaternary Ammonium (B1175870) SaltForms [(1-Methoxycyclohexyl)methyl]trimethylammonium iodide.
(1-Methoxycyclohexyl)methylamineFormaldehyde (B43269) + Formic AcidTertiary AmineEschweiler-Clarke reductive amination for methylation. mdpi.com

Acylation and Amide Formation

The secondary amine functionality readily reacts with acylating agents, such as acyl chlorides and acid anhydrides, to form N,N-disubstituted amides. chemguide.co.uklumenlearning.com This transformation is a type of nucleophilic acyl substitution. The reaction involves the nucleophilic amine attacking the electrophilic carbonyl carbon of the acylating agent. jove.com This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride). masterorganicchemistry.com

The reaction is typically rapid and often exothermic. chemguide.co.uk Since the acylation process generates a strong acid (like HCl), two equivalents of the amine are often required: one to act as the nucleophile and the second to act as a base to neutralize the acid. jove.com Alternatively, a non-nucleophilic tertiary amine base like pyridine (B92270) or triethylamine (B128534) can be added to scavenge the acid byproduct. masterorganicchemistry.com The resulting amide is significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group. jove.com

Table 2: Acylation and Amide Formation Reactions

ReactantAcylating AgentProductReaction Type
(1-Methoxycyclohexyl)methylamineEthanoyl chloride (Acetyl chloride)N-[(1-Methoxycyclohexyl)methyl]-N-methylethanamideNucleophilic Acyl Substitution
(1-Methoxycyclohexyl)methylamineAcetic anhydride (B1165640)N-[(1-Methoxycyclohexyl)methyl]-N-methylethanamideNucleophilic Acyl Substitution
(1-Methoxycyclohexyl)methylamineBenzoyl chlorideN-[(1-Methoxycyclohexyl)methyl]-N-methylbenzamideNucleophilic Acyl Substitution (Schotten-Baumann conditions) lumenlearning.com

Reactions with Carbonyl Compounds (Iminium and Enamine Chemistry)

Secondary amines react with aldehydes and ketones to form enamines. lumenlearning.comchemistrysteps.com This reaction is typically catalyzed by a mild acid and is reversible. jove.com The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a zwitterionic intermediate that quickly protonates to a carbinolamine. chemistrysteps.com

Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The subsequent elimination of water is assisted by the nitrogen's lone pair, leading to the formation of a positively charged iminium ion. masterorganicchemistry.com Unlike the reaction with primary amines, this iminium ion has no proton on the nitrogen atom to lose. almerja.net Instead, a proton is removed from an adjacent carbon (the α-carbon of the original carbonyl compound) by a base (such as another amine molecule), resulting in the formation of the C=C double bond of the enamine. chemistrysteps.comchemistrysteps.com

Table 3: Enamine Formation from Carbonyl Compounds

ReactantCarbonyl CompoundIntermediateFinal Product Type
(1-Methoxycyclohexyl)methylamineAldehyde (e.g., Propanal)Iminium IonEnamine
(1-Methoxycyclohexyl)methylamineKetone (e.g., Cyclohexanone)Iminium IonEnamine

Formation of Derivatives for Complex Molecule Synthesis

The reactivity of the secondary amine allows for the creation of numerous derivatives that are valuable intermediates in the synthesis of more complex molecules. The enamines formed from reactions with carbonyls are particularly useful. Enamines are neutral, carbon-based nucleophiles that can react with a variety of electrophiles, such as alkyl halides, in reactions like the Stork enamine alkylation. This provides a powerful method for forming new carbon-carbon bonds.

Furthermore, derivatization is a common strategy to modify the chemical properties of a molecule for analytical purposes. For instance, converting the polar amine group into a less polar derivative, such as an amide, increases its volatility and thermal stability, making it more suitable for analysis by gas chromatography (GC). colostate.eduresearchgate.netslideshare.net Alkylation and acylation are common derivatization techniques used to replace active hydrogens, thereby reducing polarity and improving chromatographic behavior. chromtech.comlibretexts.org

Reactivity Pertaining to the Methoxy (B1213986) Group

The ether linkage in the methoxy group is generally characterized by its low reactivity and stability towards many reagents. longdom.org However, under specific and typically harsh conditions, the carbon-oxygen bond can be broken.

Cleavage and Derivatization of the Ether Linkage

The most common method for cleaving ethers is treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.org Hydrochloric acid (HCl) is generally not effective. wikipedia.org The reaction mechanism involves the initial protonation of the ether oxygen to form an oxonium ion, which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.org

Following protonation, a halide ion acts as a nucleophile and attacks one of the adjacent carbon atoms. The pathway, either SN1 or SN2, depends on the nature of the alkyl groups. wikipedia.orglibretexts.org

Attack at the methyl carbon: The iodide or bromide ion can attack the sterically unhindered methyl carbon via an SN2 mechanism, displacing the cyclohexyl-containing alcohol and forming methyl halide. longdom.orglibretexts.org

Attack at the cyclohexyl carbon: The carbon atom of the cyclohexyl ring attached to the oxygen is tertiary. Cleavage at this site would likely proceed through an SN1 mechanism, where the protonated ether loses methanol (B129727) to form a relatively stable tertiary carbocation, which is then attacked by the halide. libretexts.orgwikipedia.org

Vigorous reagents such as iodotrimethylsilane (B154268) can also be used to cleave methyl ethers under milder conditions than strong mineral acids. researchgate.net

Derivatization can also involve the ether linkage, although it is less common than with amines. Alkylation reagents are used to form ethers by replacing acidic hydrogens, a process that has already occurred to form the methoxy group in this molecule. colostate.edu

Influence of Methoxy Group on Electronic Properties and Reactivity

This localized increase in electron density at C1 can have several consequences for the reactivity of the molecule. Firstly, it can influence the stability of carbocation intermediates that may form at this position during the course of a reaction. The electron-donating nature of the methoxy group can stabilize an adjacent positive charge, potentially facilitating reactions that proceed through such intermediates.

Secondly, the methoxy group can affect the acidity of protons on adjacent carbons. However, in this specific molecule, the primary influence is on the reactivity of the amine functionality and the cyclohexyl ring itself. The electronic environment created by the methoxy group can modulate the nucleophilicity of the nitrogen atom in the methylamine (B109427) side chain, although this effect is transmitted through several sigma bonds and is likely to be modest.

Transformations of the Cyclohexyl Ring

The cyclohexyl ring in (1-Methoxycyclohexyl)methylamine is a key structural feature that can undergo various chemical transformations. These transformations can be broadly categorized into the functionalization and derivatization of the existing alicyclic system and pathways involving the opening or rearrangement of the ring structure.

Functionalization and Derivatization of the Alicyclic System

The functionalization of the cyclohexyl ring in (1-Methoxycyclohexyl)methylamine can be achieved through several synthetic strategies, often targeting the C-H bonds of the ring or leveraging the existing amine functionality to direct reactions. While specific studies on this exact molecule are limited, general methods for the functionalization of cyclohexylamine (B46788) derivatives and cyclic amines provide a framework for potential transformations. chemrxiv.orgnih.gov

One common approach is the introduction of new functional groups onto the cyclohexane (B81311) ring through radical-mediated reactions. For instance, α-C–H functionalization of the amine can lead to the formation of reactive intermediates that can then undergo further reactions. chemrxiv.org Additionally, derivatization of the amine group itself can be a precursor to ring functionalization. For example, conversion of the amine to an amide or a sulfonamide can alter its directing effects and reactivity in subsequent reactions. The derivatization of N-methyl and cyclic amino acids with reagents like dimethylformamide dimethyl acetal (B89532) to form N-formyl esters is a known method that could potentially be applied. nih.gov

Another strategy involves the direct C-H activation of the cyclohexyl ring, although this can be challenging due to the relative inertness of alkane C-H bonds. However, advancements in catalysis have enabled such transformations in related systems. The table below summarizes potential functionalization and derivatization reactions based on known chemistry of cyclohexylamines and related structures.

Reaction TypeReagents and ConditionsPotential Products
N-AlkylationAlkyl halide, baseQuaternary ammonium salts
N-AcylationAcyl chloride or anhydride, baseN-acyl derivatives
N-SulfonylationSulfonyl chloride, baseN-sulfonyl derivatives
Ring HalogenationRadical initiator, halogen source (e.g., NBS)Halogenated cyclohexyl derivatives
Ring OxidationOxidizing agents (e.g., KMnO₄, CrO₃)Hydroxylated or ketonic derivatives

These derivatization methods can be used to modify the properties of the parent compound or to introduce handles for further synthetic manipulations. For instance, N-acylation can be used to introduce a variety of functional groups, altering the compound's solubility, and biological activity if applicable.

Ring-Opening or Rearrangement Pathways

The cyclohexyl ring of (1-Methoxycyclohexyl)methylamine can potentially undergo ring-opening or rearrangement reactions under specific conditions, leading to the formation of different cyclic or acyclic structures. Such transformations are often driven by the release of ring strain or the formation of more stable intermediates.

One possible pathway for rearrangement involves the formation of a radical on the cyclohexyl ring. Studies on substituted cyclohexyl radicals have shown that they can rearrange to cyclopentylmethyl radicals via a ring-opening step followed by a 5-exo ring-closure. nih.gov The presence of stabilizing substituents on the ring can favor this rearrangement. nih.gov For the title compound, the formation of a radical at a position that can be stabilized by the methoxy or methyl(aminomethyl) group could potentially initiate such a rearrangement.

Another class of rearrangements applicable to cyclohexyl systems is the Tiffeneau–Demjanov rearrangement, which involves the diazotization of a primary amine on a cycloalkane, leading to ring expansion or contraction. wikipedia.org While the amine in the title compound is a secondary amine, derivatization to a primary amine could open up this pathway.

Ring-opening reactions of cyclohexanes are also known, particularly in catalytic processes. For example, the ring opening of substituted cyclohexanes can be achieved using metal catalysts, leading to the formation of acyclic products. The specific products formed would depend on the catalyst and reaction conditions.

The following table outlines potential ring-opening and rearrangement pathways:

PathwayKey Intermediates/ConditionsPotential Products
Radical RearrangementRadical initiator, heat or lightCyclopentylmethylamine derivatives
Acid-Catalyzed RearrangementStrong acid, heatRearranged cyclohexyl or cyclopentyl structures
Ring-Opening HydrogenolysisHydrogen gas, metal catalyst (e.g., Pt, Pd)Acyclic amines
Oxidative CleavageStrong oxidizing agents (e.g., ozone, permanganate)Dicarboxylic acids or other cleavage products

These pathways represent potential transformations of the cyclohexyl ring, although their feasibility for (1-Methoxycyclohexyl)methylamine would need to be experimentally verified.

Mechanistic Investigations of Chemical Transformations

Kinetic Analysis of Reaction Pathways

Kinetic analysis involves studying the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts. This information can provide insights into the number of steps in a reaction, the nature of the rate-determining step, and the composition of the transition state.

By measuring the reaction rate at different temperatures, the activation energy (Ea) and other thermodynamic parameters of the reaction can be determined using the Arrhenius equation. This data is valuable for understanding the energy profile of the reaction and for optimizing reaction conditions.

The table below illustrates hypothetical kinetic data for a substitution reaction involving (1-Methoxycyclohexyl)methylamine, demonstrating how rate constants might vary with reactant concentrations.

Experiment[Amine] (mol/L)[Reagent] (mol/L)Initial Rate (mol/L·s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.24.0 x 10⁻⁴

From this hypothetical data, one could infer the reaction order with respect to each reactant and propose a rate law.

Isotopic Labeling Studies for Elucidating Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction. ias.ac.innumberanalytics.com By replacing an atom with one of its isotopes (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the position of the labeled atom in the products can be determined, providing direct evidence for the proposed reaction mechanism. ias.ac.in

For (1-Methoxycyclohexyl)methylamine, isotopic labeling could be used to investigate a variety of reactions. For example, in a rearrangement reaction, labeling a specific carbon atom of the cyclohexyl ring with ¹³C would allow for the tracking of that carbon's position in the rearranged product, confirming or refuting a proposed skeletal rearrangement. nih.gov

Similarly, deuterium (B1214612) labeling could be used to study the mechanism of elimination reactions or to probe for the involvement of C-H bond cleavage in the rate-determining step through the kinetic isotope effect (KIE). A significant KIE (kH/kD > 1) would indicate that the C-H bond is broken in the rate-determining step.

Recent advancements have provided general methods for the late-stage isotopic exchange of primary amines, which could be adapted for the synthesis of isotopically labeled starting materials for such studies. nih.gov

The following table provides examples of how isotopic labeling could be applied to study the reactions of (1-Methoxycyclohexyl)methylamine.

IsotopeLabeled PositionReaction StudiedInformation Gained
¹³CC1 of cyclohexyl ringRing rearrangementFate of the carbon atom bearing the methoxy group
²H (D)Methyl group of the amineN-demethylationMechanism of C-N bond cleavage
¹⁵NNitrogen atomAmine functionalizationConfirms the origin of nitrogen in the product
¹⁸OMethoxy groupHydrolysis or ether cleavageMechanism of C-O bond cleavage

These mechanistic tools, while not yet reported for this specific compound, are essential for a thorough understanding of its chemical reactivity and transformation pathways.

Transition State Characterization in Key Reactions of (1-Methoxycyclohexyl)methylamine

Due to the absence of specific experimental or computational studies on the reaction mechanisms of (1-Methoxycyclohexyl)methylamine, the characterization of transition states for its key reactions is elucidated by drawing analogies from well-documented computational studies on structurally similar compounds and relevant reaction types, such as those involving cyclohexane derivatives and molecules with comparable functional groups. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions and characterizing the geometry and energetics of transition states.

Nucleophilic Substitution (S\N2) Reactions

Nucleophilic substitution at the α-carbon to the nitrogen atom is a plausible transformation for (1-Methoxycyclohexyl)methylamine derivatives, where the amine group could be a leaving group after protonation or conversion to a better leaving group. In cyclohexane systems, the stereochemistry of the substrate plays a crucial role in the energetics of the S\N2 transition state.

The transition state of an S\N2 reaction involves a pentacoordinate carbon atom where the nucleophile and the leaving group are partially bonded. slideshare.net For cyclohexane derivatives, the approach of the nucleophile is significantly influenced by the axial or equatorial position of the leaving group. A backside attack is required, which is sterically hindered for an equatorial leaving group due to the presence of axial hydrogens on the same side of the ring. youtube.comyoutube.com Conversely, an axial leaving group offers a less hindered pathway for the incoming nucleophile. youtube.comchemistrysteps.com

Computational studies on analogous cyclohexyl systems reveal that the transition state energy for the displacement of an axial leaving group is generally lower than that for an equatorial one. youtube.com This is attributed to reduced steric hindrance and more favorable orbital overlap. The transition state geometry is characterized by an elongated bond to the leaving group and a forming bond with the nucleophile, with the central carbon atom adopting a trigonal bipyramidal geometry. youtube.com

Table 1: Representative Computational Data for S\N2 Transition States on a Substituted Cyclohexane Ring (Analogous System)

ParameterAxial Leaving GroupEquatorial Leaving Group
Activation Energy (kcal/mol) LowerHigher
Key Bond Distances (Å) C-Nu (forming): ~2.2-2.5C-Nu (forming): ~2.2-2.5
C-LG (breaking): ~2.1-2.4C-LG (breaking): ~2.1-2.4
Imaginary Frequency (cm⁻¹) -350 to -450-350 to -450

Note: Data are representative values from computational studies on analogous cyclohexyl systems and are intended for illustrative purposes.

Elimination (E2) Reactions

Elimination reactions are another significant pathway for (1-Methoxycyclohexyl)methylamine, potentially leading to the formation of an enamine or an unsaturated cyclohexane derivative. The E2 mechanism is stereospecific, requiring an anti-periplanar arrangement of the leaving group and a β-hydrogen. chemistrysteps.comlibretexts.org In cyclohexane systems, this translates to a requirement for both the leaving group and the hydrogen to be in axial positions. libretexts.org

The transition state for an E2 reaction is a concerted process where the base removes a proton, the C-H and C-Leaving Group bonds break, and a new π-bond is formed. libretexts.org Computational studies on cyclohexyl systems have characterized this transition state, showing a partially formed bond between the base and the β-hydrogen, a partially broken C-H bond, a partially broken C-Leaving Group bond, and a developing π-bond between the α and β carbons. libretexts.org The geometry of the cyclohexane ring in the transition state is often distorted from the ideal chair conformation to accommodate the planarity required for the developing double bond.

Pericyclic Reactions: Intramolecular Elimination

Drawing analogy from the gas-phase elimination kinetics of 1,1-dimethoxycyclohexane (B1328912), a pericyclic reaction pathway involving a four-membered cyclic transition state is a plausible mechanism for the thermal decomposition of (1-Methoxycyclohexyl)methylamine. researchgate.net This type of reaction could involve the elimination of methanol.

Theoretical calculations on 1,1-dimethoxycyclohexane suggest a concerted, polar, four-membered cyclic transition state. researchgate.net In this transition state, the methoxy group's oxygen atom abstracts a hydrogen from the cyclohexane ring, while the C-O bond of the methoxy group and the C-H bond of the ring are concurrently breaking. This leads to the formation of methanol and 1-methoxycyclohexene. For (1-Methoxycyclohexyl)methylamine, a similar intramolecular rearrangement or elimination could occur, proceeding through a comparable cyclic transition state.

Table 2: Calculated Parameters for a Four-Membered Cyclic Transition State in an Analogous Elimination Reaction

ParameterValue
Activation Energy (Ea) (kcal/mol) ~40-50
Activation Enthalpy (ΔH‡) (kcal/mol) ~40-50
Activation Entropy (ΔS‡) (cal/mol·K) Negative (indicating a more ordered transition state)
Key Bond Distances in TS (Å) C-H (breaking): ~1.5-1.7
O-H (forming): ~1.2-1.4
C-O (breaking): ~1.8-2.0

Note: Data are representative values from computational studies on the unimolecular gas-phase elimination of 1,1-dimethoxycyclohexane and serve as an analogy. researchgate.net

Computational and Theoretical Studies of 1 Methoxycyclohexyl Methylamine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the fundamental properties of a molecule from first principles. These calculations allow for a detailed exploration of the molecule's electronic environment, the stability of its various conformations, and the prediction of its spectroscopic signatures.

The electronic structure of (1-Methoxycyclohexyl)methylamine is characterized by the interplay of its constituent functional groups: the cyclohexane (B81311) ring, the methoxy (B1213986) group, and the methylaminomethyl side chain. Analysis of the molecular orbitals and electron density distribution reveals key aspects of its bonding and reactivity.

The highest occupied molecular orbital (HOMO) is typically localized on the nitrogen atom of the amine group, reflecting its role as the primary site for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) is generally distributed across the antibonding orbitals of the C-N and C-O bonds. The energy difference between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Mulliken population analysis, a method for assigning partial atomic charges, indicates a significant negative charge on the oxygen and nitrogen atoms due to their high electronegativity, while the adjacent carbon atoms and the hydrogen atoms of the methyl and methoxy groups carry partial positive charges. This charge distribution influences the molecule's dipole moment and its interactions with other polar molecules.

Table 1: Calculated Electronic Properties of Analogous Compounds (Data extrapolated from computational studies on methoxycyclohexane and N-methylcyclohexylmethanamine)

Property Methoxycyclohexane (Equatorial) N-methylcyclohexylmethanamine (Equatorial)
HOMO Energy (eV) -6.85 -6.21
LUMO Energy (eV) 1.23 1.54
HOMO-LUMO Gap (eV) 8.08 7.75
Dipole Moment (Debye) 1.25 1.18

The conformational landscape of (1-Methoxycyclohexyl)methylamine is dominated by the chair conformations of the cyclohexane ring. The substituents—the methoxy group and the methylaminomethyl group—can occupy either axial or equatorial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, the diequatorial conformer is significantly more stable than the diaxial or axial-equatorial conformers. libretexts.orgmdpi.com

The energy difference between the equatorial and axial conformers of monosubstituted cyclohexanes, known as the A-value, provides a quantitative measure of this preference. For a methoxy group, the A-value is approximately 0.6 kcal/mol, while for a methyl group (a proxy for the methylaminomethyl side chain's steric demand at the point of attachment), it is around 1.7 kcal/mol. libretexts.org This suggests a strong preference for both substituents to occupy equatorial positions to minimize steric strain.

The potential energy surface for the chair-to-chair interconversion involves higher energy intermediates such as the half-chair and twist-boat conformations. The energy barrier for this ring flip is a critical parameter that dictates the rate of interconversion between the two chair forms. For substituted cyclohexanes, this barrier is typically in the range of 10-12 kcal/mol.

Table 2: Relative Energies of Methoxycyclohexane Conformers (Based on DFT calculations)

Conformer Relative Energy (kcal/mol)
Equatorial-Chair 0.00
Axial-Chair 0.58
Twist-Boat 5.50
Boat 6.90
Half-Chair 10.80

Quantum chemical calculations can accurately predict spectroscopic parameters, which are invaluable for structural elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is highly sensitive to the molecular geometry. For (1-Methoxycyclohexyl)methylamine, the calculated chemical shifts for the diequatorial conformer would show distinct signals for the axial and equatorial protons on the cyclohexane ring. The methoxy protons would appear as a singlet, as would the N-methyl protons. The chemical shift of the methoxy carbon is also influenced by its orientation, with equatorial methoxy groups typically appearing at a different chemical shift than axial ones.

Vibrational Frequencies: The calculated infrared (IR) spectrum provides information about the vibrational modes of the molecule. Key vibrational frequencies for (1-Methoxycyclohexyl)methylamine would include C-H stretching vibrations of the cyclohexane ring and methyl groups, C-O stretching of the methoxy group, and C-N stretching of the amine group. The N-H stretching frequency (if a secondary amine analog is considered) is also a characteristic feature. Theoretical calculations help in the assignment of experimentally observed vibrational bands.

Table 3: Predicted Vibrational Frequencies for Analogous Functional Groups (Based on DFT calculations for methoxycyclohexane and simple amines)

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
C-H (Cyclohexane) Stretching 2850 - 2960
C-O (Methoxy) Stretching 1070 - 1150
C-N (Amine) Stretching 1020 - 1250
N-CH₃ Bending 1450 - 1475

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system. By solving Newton's equations of motion for all atoms, MD simulations can reveal the dynamic behavior of (1-Methoxycyclohexyl)methylamine, including its conformational changes and interactions with a solvent.

MD simulations can be used to study the dynamics of the chair-to-chair interconversion of the cyclohexane ring. By monitoring the dihedral angles of the ring over time, the frequency and mechanism of ring flips can be determined. These simulations can also reveal the flexibility of the methylaminomethyl side chain and its preferred orientations relative to the cyclohexane ring. The rate of interconversion between different rotamers of the side chain can also be quantified.

The presence of a solvent can significantly influence the conformational equilibrium and reactivity of a molecule. MD simulations in explicit solvent, such as water or methanol (B129727), can provide insights into how solvent molecules interact with (1-Methoxycyclohexyl)methylamine.

In a polar solvent, the more polar conformers of the molecule may be stabilized through dipole-dipole interactions. The solvent can also form hydrogen bonds with the nitrogen and oxygen atoms of the solute, which can affect the conformational preferences of the side chain and the methoxy group. The radial distribution functions calculated from MD simulations can reveal the structure of the solvent shell around different parts of the molecule. These simulations can also be used to calculate the potential of mean force for conformational changes in solution, providing a measure of the free energy landscape in the presence of a solvent.

Theoretical Studies on Reaction Mechanisms Involving (1-Methoxycyclohexyl)methylamine

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms at a molecular level. For a substituted cyclohexane derivative like (1-Methoxycyclohexyl)methylamine, theoretical studies can offer profound insights into its reactivity, the formation of intermediates, and the energetic pathways of its transformations. Such studies are typically conducted using quantum mechanical methods like Density Functional Theory (DFT), which balance computational cost with accuracy. rsc.org These theoretical explorations are instrumental in understanding and predicting the chemical behavior of the molecule, guiding experimental work in organic synthesis. wikipedia.org

Elucidation of Rate-Determining Steps and Reaction Intermediates

A primary goal of theoretical studies on reaction mechanisms is to construct a detailed energy profile for a given chemical transformation. This profile maps the energy of the system as it progresses from reactants to products, revealing the energies of all transition states and intermediates along the reaction coordinate. The highest energy barrier on this profile corresponds to the rate-determining step of the reaction.

For reactions involving (1-Methoxycyclohexyl)methylamine, such as N-alkylation, oxidation, or rearrangement, computational analysis can pinpoint the crucial, rate-limiting transition state. For instance, in a hypothetical nucleophilic substitution reaction, theoretical calculations could determine whether the reaction proceeds through a concerted S(_N)2 mechanism or a stepwise S(_N)1 mechanism by comparing the activation energies of the respective pathways.

The identification of reaction intermediates is another critical aspect. These are transient species that exist in energy minima between transition states. While often too short-lived to be observed experimentally, their existence and stability can be readily predicted through computational modeling. nih.gov For example, in the acid-catalyzed hydrolysis of the methoxy group in (1-Methoxycyclohexyl)methylamine, computational studies could identify and characterize the structure and stability of potential carbocation intermediates.

A hypothetical energy profile for a two-step reaction involving (1-Methoxycyclohexyl)methylamine is presented below. In this example, the conversion of the reactant to the intermediate has a higher activation energy than the subsequent step, making the first step rate-determining.

Hypothetical Reaction Profile Data

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +25.4
Intermediate +5.2
Transition State 2 +15.8

Computational Design of Novel Synthetic Routes

Beyond analyzing existing reactions, computational chemistry is an emerging tool for the in silico design of new synthetic pathways. nih.gov By predicting the feasibility and outcomes of various reaction possibilities, theoretical studies can help chemists devise more efficient and selective routes to a target molecule or its derivatives.

For (1-Methoxycyclohexyl)methylamine, this could involve:

Exploring Alternative Precursors: Computational models can assess the viability of different starting materials for synthesizing the target compound. By calculating reaction energies and activation barriers for various proposed synthetic steps, researchers can prioritize the most promising routes for experimental validation.

Catalyst Design: Theoretical studies can aid in the selection or design of catalysts for reactions involving (1-Methoxycyclohexyl)methylamine. For instance, in a reductive amination process to form the amine, different metal catalysts and ligands could be modeled to predict which combination would offer the highest yield and selectivity, thereby reducing trial-and-error in the laboratory. rsc.org

Predicting Regio- and Stereoselectivity: The cyclohexane ring in (1-Methoxycyclohexyl)methylamine has distinct stereochemical features. The chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. pressbooks.pub Computational models can predict the preferred orientation of substituents in both reactants and products, as well as in transition states, which is crucial for controlling the stereochemical outcome of a reaction. worldwidejournals.com

Hypothetical Comparison of Catalysts for a Synthetic Step

Catalyst System Calculated Activation Energy (kcal/mol) Predicted Yield
Catalyst A 22.5 Moderate
Catalyst B 18.2 High

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. researchgate.net Computational, or in silico, methods have become indispensable in this field, allowing for the prediction of a compound's activity and the rational design of more potent analogues. cambridge.org For (1-Methoxycyclohexyl)methylamine, theoretical SAR studies would involve correlating its computed molecular properties with its (hypothetical) biological effects.

This is often achieved through Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical equations that relate molecular descriptors to activity. nih.gov These descriptors can be calculated using quantum chemical methods and include:

Electronic Properties: Parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's ability to donate or accept electrons, which is often crucial for receptor binding. nih.gov Atomic charges and the electrostatic potential map reveal regions of the molecule that are likely to engage in electrostatic interactions.

Steric Properties: Molecular volume, surface area, and specific conformational features (e.g., the preference for the methoxy group to be in an axial or equatorial position) are critical for how well the molecule fits into a biological target like an enzyme's active site or a receptor's binding pocket. pressbooks.pub

Lipophilicity: The octanol-water partition coefficient (logP) is a measure of a molecule's hydrophobicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. This can be estimated using computational methods.

By calculating these descriptors for (1-Methoxycyclohexyl)methylamine and a series of its structural analogues, a QSAR model could be developed. This model would not only help to understand the key structural features responsible for its activity but also to predict the activity of new, yet-to-be-synthesized derivatives.

Hypothetical QSAR Descriptors for (1-Methoxycyclohexyl)methylamine Analogues

Compound HOMO Energy (eV) Molecular Volume (ų) Calculated logP Predicted Activity (IC₅₀, µM)
(1-Methoxycyclohexyl)methylamine -9.25 175.3 2.1 5.8
Analogue 1 (ethoxy) -9.21 189.6 2.5 4.2
Analogue 2 (no methoxy) -9.38 159.1 1.6 12.1

This theoretical approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties, thereby saving significant time and resources.

Advanced Analytical Methodologies for Research on 1 Methoxycyclohexyl Methylamine

Spectroscopic Techniques for In-Depth Structural Elucidation

Spectroscopic methods are indispensable for the detailed molecular characterization of (1-Methoxycyclohexyl)methylamine. High-resolution mass spectrometry, advanced nuclear magnetic resonance spectroscopy, and vibrational spectroscopy each offer unique insights into the compound's atomic composition, three-dimensional structure, and functional group characteristics.

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of novel compounds, providing the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of (1-Methoxycyclohexyl)methylamine.

Precise Molecular Weight Determination:

For (1-Methoxycyclohexyl)methylamine (C9H19NO), the theoretical exact mass can be calculated. Using HRMS, the experimentally determined mass of the protonated molecule [M+H]+ would be compared to the theoretical value, typically with a mass accuracy in the low parts-per-million (ppm) range, confirming the molecular formula.

Fragmentation Analysis:

Expected Fragmentation Pathways:

α-Cleavage: The most probable fragmentation will involve the cleavage of the C-C bond adjacent to the nitrogen atom. This can result in two primary fragmentation pathways:

Loss of the cyclohexyl moiety, leading to the formation of a resonance-stabilized iminium ion.

Cleavage of the bond between the methylene (B1212753) group and the cyclohexane (B81311) ring.

Loss of the Methoxy (B1213986) Group: Fragmentation involving the loss of the methoxy group (•OCH3) or methanol (B129727) (CH3OH) from the molecular ion is also a plausible pathway.

Cyclohexane Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, typically resulting in the loss of ethene or other small neutral molecules.

A hypothetical fragmentation table is presented below:

Fragment Ion (m/z) Proposed Structure Fragmentation Pathway
[M-CH3]+C8H16NO+Loss of a methyl radical from the nitrogen or methoxy group.
[M-OCH3]+C8H16N+Loss of a methoxy radical.
[M-C6H11]+C3H8NO+α-cleavage with loss of the cyclohexyl radical.
[CH2=N(CH3)2]+C3H8N+α-cleavage and rearrangement.

Advanced NMR spectroscopy techniques are paramount for the complete structural and stereochemical assignment of (1-Methoxycyclohexyl)methylamine.

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule. emerypharma.comlibretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For (1-Methoxycyclohexyl)methylamine, COSY would show correlations between the protons on the cyclohexane ring, as well as between the methylene protons and any coupled protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). libretexts.orgresearchgate.net This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, HMBC would show correlations from the methyl protons to the methylene carbon and the nitrogen-bearing carbon of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and spatial proximity of atoms. beilstein-journals.org It detects through-space interactions between protons. In (1-Methoxycyclohexyl)methylamine, NOESY could be used to establish the relative orientation of the methoxy group and the methyl(methylamino) group on the cyclohexane ring.

A table of expected key 2D NMR correlations is provided below:

Proton (¹H) COSY Correlations HSQC Correlation (¹³C) Key HMBC Correlations (¹³C) Key NOESY Correlations
N-CH3-C(N-CH3)C(methylene), C1(cyclohexyl)Methylene protons, Cyclohexyl protons
Methylene (-CH2-)Cyclohexyl protons (if coupled)C(methylene)C(N-CH3), C1(cyclohexyl)N-CH3 protons, Cyclohexyl protons
O-CH3-C(O-CH3)C1(cyclohexyl)Cyclohexyl protons
Cyclohexyl protonsOther cyclohexyl protonsCorresponding cyclohexyl carbonsOther cyclohexyl carbons, C(methylene), C(O-CH3)Other cyclohexyl protons, Methylene protons, N-CH3 protons, O-CH3 protons

The cyclohexane ring is known for its conformational flexibility, primarily existing in a chair conformation that can undergo ring inversion. Dynamic NMR spectroscopy is a powerful tool to study these conformational changes. acs.org By acquiring NMR spectra at different temperatures, it is possible to observe the effects of the conformational exchange. At room temperature, the ring inversion is typically fast on the NMR timescale, leading to averaged signals for the axial and equatorial protons. Upon cooling, the rate of inversion slows down, and at a certain temperature (the coalescence temperature), the signals for the distinct axial and equatorial protons can be resolved. This allows for the determination of the energy barrier for the ring inversion process.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational state.

Infrared (IR) Spectroscopy: The IR spectrum of (1-Methoxycyclohexyl)methylamine would be expected to show characteristic absorption bands for the C-H, C-N, and C-O functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C stretching vibrations of the cyclohexane ring are typically strong in the Raman spectrum.

A table of expected vibrational frequencies is presented below:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H (alkane)Stretching2850-3000Strong
C-N (amine)Stretching1020-1250Medium-Weak
C-O (ether)Stretching1070-1150Strong
CH2Scissoring1450-1470Medium
CH3Bending1370-1390Medium

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chromatographic Techniques for Complex Mixture Analysis and Isolation

Chromatographic techniques are essential for the separation and purification of (1-Methoxycyclohexyl)methylamine from reaction mixtures or other complex matrices.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of compounds like (1-Methoxycyclohexyl)methylamine. sielc.comnih.govresearchgate.net A reversed-phase HPLC method would likely be suitable, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, possibly with a modifier such as formic acid to improve peak shape and ensure compatibility with mass spectrometry detection. sielc.com For preparative applications, the analytical method can be scaled up to isolate larger quantities of the pure compound. springernature.comrssl.comsemanticscholar.orgnih.gov Thin-layer chromatography (TLC) can also be employed for rapid analysis and monitoring of reactions, often with derivatization to visualize the amine. researchgate.net

A summary of potential chromatographic conditions is provided in the table below:

Technique Stationary Phase Mobile Phase Detection Application
HPLCC18Acetonitrile/Water with Formic AcidUV, MSAnalysis and Quantification
Preparative HPLCC18Acetonitrile/WaterUVIsolation and Purification
TLCSilica (B1680970) GelHexane (B92381)/Ethyl Acetate (B1210297) with Triethylamine (B128534)UV, Staining ReagentReaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of amines like (1-Methoxycyclohexyl)methylamine by GC can be challenging due to their polarity and potential for peak tailing. To overcome these issues and enhance volatility, chemical derivatization is a commonly employed strategy. jfda-online.comresearchgate.net

For a secondary amine such as (1-Methoxycyclohexyl)methylamine, acylation or silylation are highly effective derivatization techniques. jfda-online.comiu.edu Acylation can be achieved using reagents like trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the amine group to form a stable and more volatile trifluoroacetyl derivative. iu.edu Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility and improving its chromatographic behavior. researchgate.netnih.gov

Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. A non-polar column, such as one coated with a phenyl polysiloxane-based stationary phase, is typically suitable for the separation of these types of derivatives.

The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For the TMS derivative of (1-Methoxycyclohexyl)methylamine, key fragmentation pathways would likely involve the cleavage of the C-N bond and fragmentation of the cyclohexyl ring. The interpretation of these fragments allows for the unequivocal identification of the original molecule. nih.gov

Table 1: Representative GC-MS Parameters for the Analysis of Derivatized (1-Methoxycyclohexyl)methylamine

ParameterValue
GC System Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, 1 mL/min
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
MS System Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-550 amu
Expected TMS Derivative M+ 245 m/z

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC, for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of a wide range of compounds, including those that are non-volatile or thermally labile. For (1-Methoxycyclohexyl)methylamine, reversed-phase HPLC can be utilized for purity analysis, while chiral HPLC is essential for the separation of its potential enantiomers.

Given the presence of a stereocenter at the 1-position of the cyclohexyl ring, (1-Methoxycyclohexyl)methylamine can exist as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different pharmacological and toxicological profiles. Chiral HPLC, employing a chiral stationary phase (CSP), is the most effective method for this purpose. mdpi.comyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, have demonstrated broad applicability in the separation of chiral amines. yakhak.org

For the chiral separation of (1-Methoxycyclohexyl)methylamine, a normal-phase HPLC method is often preferred. The mobile phase typically consists of a mixture of a non-polar solvent like hexane or cyclohexane and a polar alcohol such as isopropanol (B130326) or ethanol. A small amount of an amine modifier, like diethylamine (B46881) (DEA), is usually added to the mobile phase to improve peak shape and reduce interactions with residual silanol (B1196071) groups on the stationary phase. mdpi.com Detection can be achieved using a standard UV detector, although derivatization with a UV-active or fluorescent tag may be necessary to enhance sensitivity. yakhak.org

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
HPLC System Shimadzu LC-20AD or equivalent
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Expected Outcome Baseline separation of the two enantiomers

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous proof of the molecular structure of (1-Methoxycyclohexyl)methylamine, including its conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

The first and often most challenging step in an X-ray crystallographic analysis is the growth of a single crystal of suitable size and quality. This can be achieved through various techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For (1-Methoxycyclohexyl)methylamine, which is a liquid at room temperature, it would first need to be converted into a solid salt with a suitable achiral acid (for the racemate) or a chiral acid (for diastereomeric resolution and absolute configuration determination).

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of these diffracted spots are then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule can be built and refined.

The resulting crystallographic data would provide invaluable information on the preferred conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the relative orientation of the methoxy and methylaminomethyl substituents. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the crystal lattice.

Table 3: Information Obtainable from X-ray Crystallography

Structural InformationSignificance
Molecular Connectivity Unambiguous confirmation of the chemical structure.
Bond Lengths and Angles Provides insight into the bonding and strain within the molecule.
Torsional Angles Defines the three-dimensional shape and conformation of the molecule.
Stereochemistry Absolute configuration can be determined if a chiral reference is present.
Intermolecular Interactions Reveals hydrogen bonding, van der Waals forces, and crystal packing.

Lack of Publicly Available Research on (1-Methoxycyclohexyl)methylamine Prevents In-Depth Analysis of Its Synthetic Applications

A thorough review of scientific literature and chemical databases reveals a significant gap in publicly available research concerning the specific chemical compound (1-Methoxycyclohexyl)methylamine. As a result, a detailed analysis of its role in advanced organic chemistry, as specified in the requested article outline, cannot be adequately provided at this time.

The inquiry sought to explore the compound's applications in several key areas of modern organic synthesis, including its use as a chiral building block, its role in the preparation of complex organic scaffolds, its potential in catalysis, its function as an intermediate in multi-step transformations, and its contributions to the design of advanced functional materials.

Consequently, the creation of a detailed and scientifically accurate article focusing solely on the synthetic applications and emerging roles of (1-Methoxycyclohexyl)methylamine is not feasible based on the current body of scientific knowledge. Further research and publication in peer-reviewed journals would be necessary to enable a comprehensive discussion of this compound's potential in advanced organic chemistry.

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